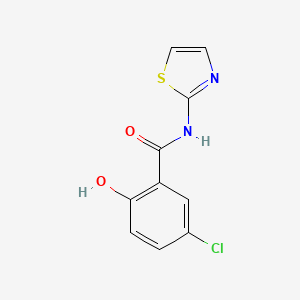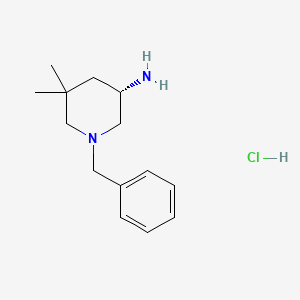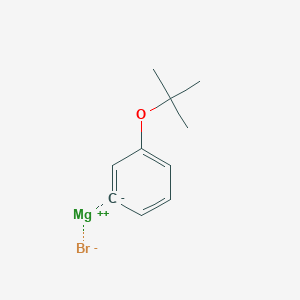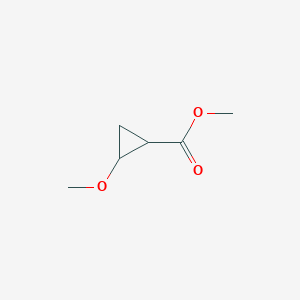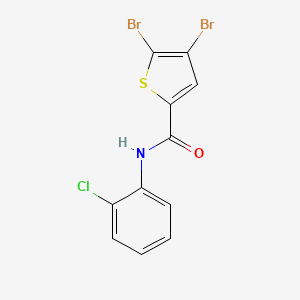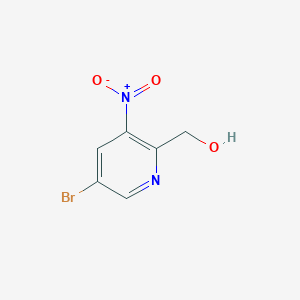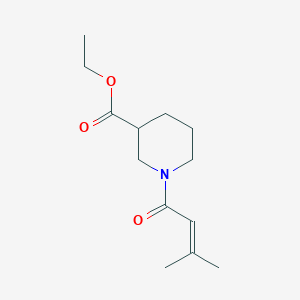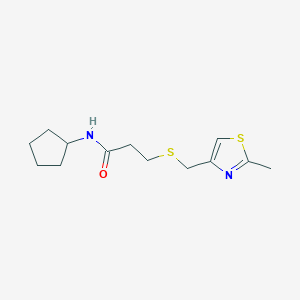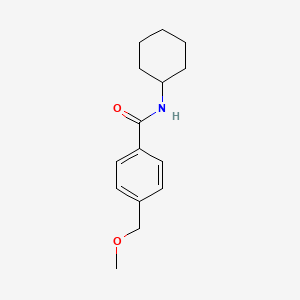
N-cyclohexyl-4-(methoxymethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(methoxymethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxymethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(methoxymethyl)benzamide typically involves the condensation of 4-(methoxymethyl)benzoic acid with cyclohexylamine. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-cyclohexyl-4-(methoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as sulfuric acid for nitration or iron(III) chloride for halogenation.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)benzoic acid.
Reduction: Formation of N-cyclohexyl-4-(methoxymethyl)benzylamine.
Substitution: Formation of various substituted benzamides, depending on the electrophile used.
科学研究应用
N-cyclohexyl-4-(methoxymethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of N-cyclohexyl-4-(methoxymethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
相似化合物的比较
Similar Compounds
- N-cyclohexyl-4-methoxybenzamide
- N-cyclohexyl-N-ethyl-4-(methoxymethyl)benzamide
- N-cyclohexyl-4-methylbenzamide
Uniqueness
N-cyclohexyl-4-(methoxymethyl)benzamide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to other benzamides. This structural feature may enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications.
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
N-cyclohexyl-4-(methoxymethyl)benzamide |
InChI |
InChI=1S/C15H21NO2/c1-18-11-12-7-9-13(10-8-12)15(17)16-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) |
InChI 键 |
FNKUBZJSJGXMJV-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



